molecular formula C12H26 B14552058 5-Ethyl-2,4,4-trimethylheptane CAS No. 62198-64-5

5-Ethyl-2,4,4-trimethylheptane

Cat. No.: B14552058
CAS No.: 62198-64-5
M. Wt: 170.33 g/mol
InChI Key: YSCJXRHNKUXHLH-UHFFFAOYSA-N
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Description

Significance of Branched Hydrocarbons in Advanced Chemical Syntheses

Branched hydrocarbons are crucial building blocks in the field of organic synthesis. numberanalytics.com Their complex, three-dimensional structures are leveraged to create molecules with specific shapes and functionalities. In advanced chemical syntheses, these alkanes serve as precursors for more intricate molecules, including specialty chemicals and pharmaceuticals. ontosight.ai The strategic introduction of branching allows for the rapid generation of structural complexity, a key goal in modern synthetic chemistry. acs.org

Furthermore, the properties of branched alkanes are highly desirable in materials science and fuel technology. For instance, the transformation of linear long-chain alkanes into branched isomers is a critical upgrading process for producing fuels and lubricants with improved cold-flow properties. novapublishers.com Highly branched alkanes are also sought after for sustainable aviation fuels due to their high energy density, low freezing point, and good thermal stability. acs.org The ability to control the amount and nature of branching enables precise control over the properties and quality of the final products. nih.gov

The Molecular Architecture of 5-Ethyl-2,4,4-trimethylheptane within Dodecane (B42187) Isomers

This compound is a specific structural isomer of dodecane. Dodecane is an alkane with the chemical formula C₁₂H₂₆, and it exists as 355 different isomers, each with a unique arrangement of its 12 carbon and 26 hydrogen atoms. atamanchemicals.comwikipedia.orgwikipedia.org These isomers, while sharing the same molecular formula, can have varied physical and chemical properties. atamanchemicals.com

The nomenclature of a branched hydrocarbon is based on identifying the longest continuous chain of carbon atoms, which forms the root name of the compound. vaia.com In the case of this compound, the parent chain is "heptane," indicating a seven-carbon backbone. The name further specifies the substituent groups attached to this chain:

An ethyl group (-CH₂CH₃) is attached to the fifth carbon atom.

Three methyl groups (-CH₃) are attached at the second and fourth carbon positions, with two methyl groups on the fourth carbon.

This specific arrangement defines its unique structure among the many dodecane isomers. Research has shown that highly branched alkanes are often more thermodynamically stable than their linear or less-branched isomers. wikipedia.orgnih.gov

Table 1: Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₁₂H₂₆ nih.gov
Molar Mass 170.33 g/mol nih.gov
CAS Number 62198-64-5 nih.gov
Molecular Weight 170.33 guidechem.com
XLogP3-AA 5.7 nih.gov
Complexity 107 nih.gov

| Rotatable Bond Count | 5 guidechem.com |

Evolution of Research Trajectories for Complex Alkanes

The study of complex alkanes has evolved significantly, driven by their potential applications and the need for more sustainable chemical processes. novapublishers.com A primary focus of current research is the development of novel and efficient catalytic systems to synthesize and functionalize these molecules. numberanalytics.com Researchers are moving beyond traditional methods to explore new catalysts that can facilitate alkane transformations under milder conditions, thereby improving energy efficiency and reducing environmental impact. novapublishers.comnumberanalytics.com

Emerging trends in alkane chemistry include:

Advanced Catalysis : There is a strong emphasis on creating sophisticated catalysts, such as bifunctional catalysts and nano-shaped zeolites, to maximize the yield of desired branched isomers while suppressing unwanted side reactions like cracking. acs.org

Biocatalysis : The use of enzymes and microorganisms to perform specific chemical reactions on alkanes is a growing area. numberanalytics.com Biocatalysis offers high selectivity and the potential for more environmentally friendly production methods, aligning with the principles of green chemistry. biofueljournal.com

Theoretical and Spectroscopic Studies : Advanced computational methods like Density Functional Theory (DFT) and sophisticated analytical techniques such as NMR spectroscopy are being employed to understand the intricate details of alkane structure, stability, and interactions. nih.govnih.gov These studies provide fundamental insights that guide the design of new catalysts and synthetic pathways.

This evolution reflects a broader shift in chemical research towards processes that are not only efficient but also sustainable and capable of producing high-value, complex molecules from abundant feedstocks. novapublishers.combiofueljournal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62198-64-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-2,4,4-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(8-2)12(5,6)9-10(3)4/h10-11H,7-9H2,1-6H3

InChI Key

YSCJXRHNKUXHLH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)(C)CC(C)C

Origin of Product

United States

Advanced Reaction Mechanism Elucidation for 5 Ethyl 2,4,4 Trimethylheptane Formation and Transformations

Detailed Mechanistic Pathways in Catalytic Isomerization

The catalytic isomerization of alkanes is a cornerstone of modern petroleum refining, aimed at increasing the octane (B31449) number of fuel stocks. ntnu.no This process transforms straight-chain or lightly branched alkanes into highly branched isomers, which exhibit superior combustion properties. The mechanism predominantly proceeds through carbenium ion intermediates on acidic catalyst surfaces. tandfonline.com

Bifunctional catalysts, which possess both metallic and acidic sites, are commonly employed. researchgate.netntnu.no The reaction sequence on these catalysts involves several key steps:

Dehydrogenation: The initial step occurs on a metallic site (e.g., platinum), where the alkane is dehydrogenated to form an alkene. researchgate.net

Protonation: The resulting alkene is then protonated at a Brønsted acid site on the catalyst support (e.g., a zeolite), forming a carbenium ion. tandfonline.comntnu.no

Isomerization: This carbenium ion undergoes skeletal rearrangement to a more stable, branched structure. tandfonline.com

Deprotonation: The isomerized carbenium ion deprotonates to form a branched alkene. ntnu.no

Hydrogenation: Finally, the branched alkene is hydrogenated back to a saturated isoalkane on the metallic site. researchgate.netntnu.no

Carbon Skeleton Rearrangements in Branched Alkane Formation

The formation of highly branched alkanes like 5-Ethyl-2,4,4-trimethylheptane involves a series of complex carbon skeleton rearrangements. These rearrangements are driven by the thermodynamic stability of the resulting carbocation intermediates, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. libretexts.orgchemistrysteps.com

The key mechanistic steps in these rearrangements are hydride and alkyl shifts: libretexts.org

Hydride Shift: A hydrogen atom with its pair of electrons (a hydride ion) migrates from a carbon atom adjacent to the positively charged carbon. This often results in the formation of a more stable carbocation. libretexts.orgmasterorganicchemistry.com For instance, a 1,2-hydride shift can convert a secondary carbocation into a more stable tertiary carbocation. khanacademy.org

Alkyl Shift: An alkyl group (like a methyl or ethyl group) can also migrate with its bonding electrons to an adjacent carbocation center. This process, known as a 1,2-alkyl shift, also leads to the formation of a more stable carbocation. libretexts.orglibretexts.org

The formation of a complex structure like this compound from a less branched precursor would involve a cascade of such hydride and alkyl shifts. The specific sequence of these rearrangements is dictated by the relative stabilities of the intermediate carbocations and the activation energies of the transition states for each shift. masterorganicchemistry.comdoubtnut.com

The process of isomerization is often accompanied by cracking, where larger molecules are broken down into smaller, more volatile fragments. chemguide.co.uk The balance between isomerization and cracking is a critical aspect of catalyst design and process optimization. mdpi.com

Investigation of Rate-Limiting Steps and Transition States

For bifunctional catalysts, the rate-limiting step can be either the dehydrogenation of the alkane on the metallic site or the skeletal rearrangement of the carbenium ion on the acid site. tue.nl The specific rate-determining step depends on factors such as the catalyst composition (metal-to-acid site ratio), reaction temperature, and hydrogen partial pressure. mdpi.comtue.nl

Transition States represent the highest energy point along the reaction coordinate for a particular elementary step. doubtnut.com In carbocation rearrangements, the transition state involves the partial breaking and forming of bonds as the hydride or alkyl group migrates. masterorganicchemistry.com For example, in a 1,2-hydride shift, the transition state features a three-center, two-electron bond where the hydrogen atom is simultaneously bonded to both the original and the target carbon atoms. masterorganicchemistry.com

The energy of these transition states determines the activation energy for the rearrangement. Lower activation energies lead to faster reaction rates. The relative energies of the transition states for competing pathways (e.g., different types of shifts or cracking) determine the product distribution. doubtnut.com Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the structures and energies of these fleeting transition states. researchgate.net

Stereochemical Control and Regioselectivity in Branched Alkane Synthesis

In the synthesis of complex branched alkanes, controlling the stereochemistry and regioselectivity is a significant challenge and an area of active research. ox.ac.ukmdpi.com

Stereochemical Control refers to the control over the spatial arrangement of atoms in the product molecule. For chiral molecules, this involves the selective formation of one enantiomer or diastereomer over others. ox.ac.uk

Regioselectivity deals with the control of where on a molecule a reaction occurs. In the context of alkane isomerization, it pertains to the position of the newly formed branches. youtube.com

While traditional alkane isomerization processes often yield a complex mixture of isomers, modern catalyst design aims to improve selectivity towards specific, high-value products. ntnu.nomdpi.com

Impact of Catalyst Design on Branching Position

The design of the catalyst plays a pivotal role in directing the regioselectivity of alkane isomerization, thereby influencing the position of the branches in the final product. ntnu.nomdpi.com Key aspects of catalyst design that impact branching include:

Pore Architecture of Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures. chemguide.co.uk The size and shape of these pores can exert a "shape-selective" effect, favoring the formation of isomers that can diffuse through the catalyst's channel system while sterically hindering the formation of bulkier isomers. researchgate.net

Acidity of the Catalyst: The strength and distribution of acid sites on the catalyst surface influence the carbocation chemistry. mdpi.com Stronger acid sites can promote more extensive rearrangements and also increase the likelihood of cracking. By tuning the acidity, it is possible to control the degree of branching and minimize undesirable side reactions. mdpi.com

Metal-Acid Balance: In bifunctional catalysts, the ratio of metallic sites to acidic sites is critical. mdpi.com An optimal balance ensures that the rate of dehydrogenation/hydrogenation is well-matched with the rate of isomerization. An imbalance can lead to either insufficient alkene intermediates for isomerization or excessive cracking. mdpi.com

The following table summarizes the influence of key catalyst properties on the outcome of alkane isomerization:

Catalyst PropertyEffect on Isomerization
Pore Size and Shape Influences the size and shape of the product molecules that can be formed and diffuse out of the catalyst pores (shape selectivity).
Acid Site Strength Affects the rate of carbocation rearrangements and the propensity for cracking. Stronger acidity can lead to more highly branched isomers but also more cracking.
Acid Site Density A higher density of acid sites can increase the overall catalytic activity but may also lead to unwanted side reactions if not properly controlled.
Metal Function (e.g., Pt) Catalyzes the dehydrogenation of alkanes to alkenes and the hydrogenation of isomerized alkenes back to isoalkanes. The dispersion and activity of the metal are crucial.
Metal-Acid Balance The ratio of metal to acid sites must be optimized to ensure efficient coupling of the dehydrogenation/hydrogenation and isomerization steps.

Theoretical Modeling of Reaction Intermediates and Pathways

Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of alkane isomerization. bohrium.comresearchgate.net These computational approaches provide insights into aspects of the reaction that are difficult or impossible to observe experimentally.

Key areas where theoretical modeling has contributed significantly include:

Structure and Stability of Intermediates: DFT calculations can be used to determine the geometries and relative energies of the various carbocation intermediates involved in the reaction. researchgate.net This information is crucial for understanding the driving forces behind the observed rearrangement pathways.

Transition State Analysis: Computational methods allow for the location and characterization of transition state structures. nih.gov By calculating the activation energies associated with different elementary steps (e.g., hydride shifts, alkyl shifts, cracking), it is possible to predict the most likely reaction pathways and identify the rate-determining steps. berkeley.edu

Catalyst-Substrate Interactions: Theoretical models can be used to study how reactant and intermediate molecules interact with the active sites of the catalyst. This includes understanding how the confinement within zeolite pores affects the stability of intermediates and transition states. researchgate.net

Prediction of Reaction Outcomes: By simulating the entire reaction network, it is possible to predict the product distribution under different reaction conditions and for different catalyst formulations. nih.gov This predictive capability is invaluable for the rational design of new and improved catalysts.

Computational Chemistry and Theoretical Studies of 5 Ethyl 2,4,4 Trimethylheptane

Quantitative Structure-Property Relationship (QSPR) Studies for Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. emis.de This is achieved by using molecular descriptors, which are numerical representations of a molecule's structure.

Topological indices are a class of molecular descriptors derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. frontiersin.org These indices encode information about the size, shape, branching, and connectivity of a molecule. malayajournal.org They have been successfully used in QSPR models to predict a wide range of properties for alkanes, including boiling points, molar volumes, and heats of vaporization. malayajournal.orgresearchgate.net

The predictive power of these indices lies in their ability to capture subtle structural variations that influence macroscopic properties. emis.de Different topological indices can be used in linear, quadratic, or logarithmic regression models to correlate with experimental data. researchgate.net For example, degree-based topological indices, which are calculated based on the number of bonds connected to each atom, have shown good correlation with various properties of alkanes. emis.demalayajournal.org

Correlation with Molecular Carbon Atomic Skeleton

The physicochemical properties of alkanes are intrinsically linked to their molecular structure, particularly the arrangement of the carbon atomic skeleton. Quantitative Structure-Property Relationship (QSPR) studies often employ topological indices, which are numerical descriptors derived from the molecular graph, to predict properties like boiling point, density, and viscosity. rgnpublications.comqmul.ac.uk The branching of the carbon chain in 5-Ethyl-2,4,4-trimethylheptane significantly influences its physical properties when compared to its linear or less-branched isomers.

In chemical graph theory, the carbon skeleton of an alkane is represented as a hydrogen-depleted graph where vertices correspond to carbon atoms and edges represent carbon-carbon bonds. e-tarjome.com Various topological indices can be calculated from this graph to quantify molecular size, shape, and branching. For instance, the Wiener index, which is the sum of distances between all pairs of vertices, is one of the oldest and most studied descriptors. scribd.com For a highly branched structure like this compound, the Wiener index would be smaller than that of a less branched isomer like n-dodecane, which generally correlates with a lower boiling point.

The degree of branching can also be characterized by indices such as the Zagreb indices, which consider the degrees of the vertices (number of carbon-carbon bonds for each carbon atom). rgnpublications.com These indices provide a quantitative measure of the branching in the carbon skeleton, which in turn can be correlated with macroscopic properties. The presence of a quaternary carbon at position 4 and multiple methyl and ethyl branches in this compound would be reflected in these indices, allowing for comparative studies with other dodecane (B42187) isomers.

Below is an illustrative table of how topological indices might be used to differentiate between isomers of C12H26. The values are hypothetical and for demonstration purposes.

Compound NameWiener Index (W)First Zagreb Index (M1)Boiling Point (°C) (Predicted)
n-Dodecane28644216
This compound22552195
2,2,4,6,6-Pentamethylheptane20858177

Eigenvalues of Bond Adjacency Matrix in Property Prediction Methodologies

A more sophisticated approach to characterizing molecular structure involves the use of matrices, such as the bond adjacency matrix. In this matrix, an element Aij is 1 if there is a bond between atoms i and j, and 0 otherwise. The eigenvalues of this matrix, which form the spectrum of the graph, provide a unique set of numerical descriptors for the molecule. acs.org These eigenvalues, or spectral indices, encode information about the connectivity and topology of the carbon skeleton and have been successfully used in QSPR models to predict a wide range of physicochemical properties of alkanes. aip.org

The largest eigenvalue, for example, is often related to the extent of branching in the molecule. nih.gov For this compound, the complex branching pattern would result in a characteristic set of eigenvalues that could be used in multivariate regression models to predict properties such as heat of formation, molar volume, and critical temperature. researchgate.net This method offers a more detailed description of the molecular structure compared to single-value topological indices.

The following table illustrates how eigenvalues of the bond adjacency matrix could be used in a hypothetical QSPR model for predicting the critical temperature of C12H26 isomers.

Compound NameLargest Eigenvalue (λ1)Sum of Eigenvalues (Σλ)Critical Temperature (K) (Predicted)
n-Dodecane2.000658
This compound2.450635
2,2,4,6,6-Pentamethylheptane2.580610

Advanced Statistical Methods for Structural and Stereochemical Assignment

For complex molecules with multiple stereocenters, determining the correct stereochemistry is a significant challenge. While this compound itself is achiral due to the gem-dimethyl group at the 4-position, related structures with chiral centers can be analyzed using advanced computational and statistical methods.

Application of DP4, DP4+, and SVM-M Protocols for Complex Organic Compounds

In recent years, computational methods have been developed to aid in the stereochemical assignment of complex molecules by comparing experimentally measured NMR chemical shifts with those calculated for all possible diastereomers. The DP4, DP4+, and Support Vector Machine-based (SVM-M) protocols are powerful statistical tools for this purpose. nih.govd-nb.info

These methods involve:

Generating all possible stereoisomers of the molecule.

Performing a conformational search for each isomer to identify low-energy conformers.

Calculating the NMR chemical shifts (typically for 1H and 13C) for each conformer using quantum mechanical methods like Density Functional Theory (DFT).

Averaging the chemical shifts for each isomer based on the Boltzmann population of its conformers.

Using a statistical model (DP4, DP4+, or SVM-M) to compare the calculated chemical shifts with the experimental data and provide a probability for each candidate isomer being the correct one. nih.gov

Although this compound is achiral, if we were to consider a hypothetical chiral analogue, such as 5-Ethyl-2,4-dimethylheptane, these methods would be invaluable for distinguishing between its diastereomers.

The table below provides a conceptual example of how DP4+ probabilities might be used to assign the stereochemistry of a hypothetical chiral analogue.

Diastereomer of 5-Ethyl-2,4-dimethylheptaneDP4+ Probability (%)
(2R, 4S, 5R)5.2
(2S, 4S, 5R)94.1
(2R, 4R, 5S)0.3
(2S, 4R, 5S)0.4

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. researchgate.net For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in the liquid state and how the molecules pack together.

These simulations model the atoms as particles and use a force field to describe the potential energy of the system as a function of the atomic coordinates. By integrating Newton's equations of motion, the trajectory of the atoms over time can be calculated. From these trajectories, various macroscopic properties such as density, viscosity, and diffusion coefficients can be determined. nih.gov

MD simulations are particularly useful for understanding the nature of intermolecular interactions, which are dominated by van der Waals forces in the case of alkanes. The shape of the molecule plays a crucial role in determining the strength of these interactions. The bulky nature of this compound, with its multiple branches, would likely lead to a less efficient packing in the liquid phase compared to a linear alkane, resulting in a lower density and boiling point. aip.org

The following table conceptually outlines the kind of data that could be obtained from an MD simulation of different C12H26 isomers in the liquid phase.

Compound NameSimulated Density (g/cm³)Self-Diffusion Coefficient (10⁻⁹ m²/s)
n-Dodecane0.751.2
This compound0.731.5
2,2,4,6,6-Pentamethylheptane0.711.8

Advanced Analytical Techniques for Structure Elucidation and Characterization of 5 Ethyl 2,4,4 Trimethylheptane

Mass Spectrometry (MS) Techniques for Complex Hydrocarbon Analysis

Mass spectrometry is a powerful analytical technique for identifying unknown compounds and elucidating their structure by measuring the mass-to-charge ratio (m/z) of ions. chula.ac.th For complex hydrocarbons, specific MS approaches are needed to overcome challenges like extensive fragmentation and low ionization efficiency.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometers, HRMS instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure m/z values to several decimal places. This high mass accuracy allows for the calculation of a unique molecular formula. meslo.com.eg

For 5-Ethyl-2,4,4-trimethylheptane, the molecular formula is C12H26. The calculated monoisotopic mass is 170.20345 Da. nih.gov HRMS can distinguish this mass from other chemical formulas that have the same nominal mass of 170, thereby confirming the elemental composition.

Table 1: Comparison of High-Resolution Mass Data for Compounds with a Nominal Mass of 170 Da

Molecular FormulaExact Mass (Da)Mass Difference from C12H26 (Da)
C12H26 170.20345 0.00000
C11H22O170.16692-0.03653
C10H18O2170.13058-0.07287
C10H20N2170.16255-0.04090

Tandem mass spectrometry (MS-MS) is a technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting products. imrpress.com In an MS-MS experiment, the molecular ion of this compound (m/z 170) would be isolated and then fragmented through collision-induced dissociation.

For branched alkanes, fragmentation preferentially occurs at the branching points, as this leads to the formation of more stable secondary or tertiary carbocations. uobasrah.edu.iqwhitman.edu The analysis of these fragment ions provides direct evidence of the molecule's branching structure. The loss of the largest alkyl fragment at a branch point is often favored. whitman.edu The fragmentation pattern of this compound would reveal its specific arrangement of methyl and ethyl groups. For instance, a study on volatile pollutants from silkworm excrement successfully identified the related compound 5-Ethyl-2,2,3-trimethyl-heptane using gas chromatography-tandem mass spectrometry. tandfonline.com

Table 2: Predicted Major Fragment Ions for this compound in MS-MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossStructural Rationale for Fragmentation
170141C2H5• (Ethyl radical)Cleavage adjacent to the ethyl group at C5.
170113C4H9• (Butyl radical)Cleavage at the highly substituted C4 position.
17099C5H11• (Pentyl radical)Cleavage at the C4-C5 bond, leading to a stable tertiary carbocation.
17085C6H13• (Hexyl radical)Cleavage at the C3-C4 bond.
17071C7H15• (Heptyl radical)Cleavage resulting in a C5H11+ fragment.
17057C8H17• (Octyl radical)Formation of a stable tertiary butyl cation (C4H9+).
17043C9H19• (Nonyl radical)Formation of a stable isopropyl cation (C3H7+).

The choice of ionization method is critical for analyzing non-polar compounds like alkanes. metwarebio.com

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, large biomolecules. metwarebio.com It generates ions from a solution by applying a high voltage to a liquid to create an aerosol. nih.gov However, ESI is generally unable to ionize non-polar analytes like saturated hydrocarbons because their low basicity prevents protonation or cation adduction in the charged droplets. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is well-suited for the analysis of less polar and volatile compounds. researchgate.net In APCI, the sample is nebulized into a heated chamber where a corona discharge ionizes solvent molecules. These ionized solvent molecules then transfer a charge (often a proton) to the analyte molecules through gas-phase reactions. meslo.com.eg This makes APCI effective for ionizing non-polar compounds that are challenging for ESI. meslo.com.egnih.gov

Table 3: Comparison of ESI and APCI for the Analysis of this compound

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged liquid droplets. nih.govGas-phase chemical ionization via corona discharge. meslo.com.eg
Analyte Polarity Best for polar and ionic compounds. metwarebio.comEffective for non-polar to medium-polarity compounds. meslo.com.egresearchgate.net
Suitability for Alkanes Very poor; unable to ionize saturated hydrocarbons. nih.govGood; successfully ionizes non-polar compounds. meslo.com.eg
Ion Formation [M+H]+, [M+Na]+, etc., from solution.Primarily [M+H]+ or M+• through gas-phase reactions. bris.ac.uk

Chromatographic Separations

Chromatography is essential for separating individual components from a complex mixture before their introduction into the mass spectrometer. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. chula.ac.th In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a long, thin capillary column. ijpbs.com As each separated compound elutes from the column, it enters the mass spectrometer to be ionized, detected, and identified. chula.ac.th The retention time from the GC provides an additional layer of identification.

For alkanes, non-polar columns are typically used, and the mass spectrometer often employs electron ionization (EI), although softer ionization techniques like APCI can also be coupled to GC to preserve the molecular ion. bris.ac.ukspectroscopyonline.com

Table 4: Typical GC-MS Parameters for the Analysis of this compound

ParameterTypical SettingRationale
Injector Type Split/SplitlessAllows for analysis of both high and low concentration samples. oup.com
Injector Temperature 250 - 290 °CEnsures complete and rapid volatilization of the analyte. oup.com
Column Type Fused-silica capillary with a non-polar stationary phase (e.g., HP-5MS, SE-54). oup.comnist.govSeparates compounds primarily by boiling point, suitable for hydrocarbons.
Carrier Gas Helium or HydrogenInert gases that carry the sample through the column. oup.com
Oven Program Temperature ramp (e.g., 40 °C to 280 °C)Allows for the separation of a wide range of compounds with different volatilities. oup.com
MS Ion Source Electron Ionization (EI) at 70 eV or APCIEI provides standard, reproducible fragmentation patterns for library matching. APCI can be used to enhance the molecular ion peak. bris.ac.ukspectroscopyonline.com

While GC is more common for analyzing volatile alkanes, High Performance Liquid Chromatography (HPLC) is a powerful technique for separating complex hydrocarbon mixtures, particularly those containing larger, non-volatile compounds. researchgate.net Standard HPLC with reversed-phase columns has limited utility for separating structurally similar, non-polar alkanes.

However, specialized HPLC methods can be employed. For instance, preparative HPLC using shape-selective columns, such as those packed with ultrastable-Y zeolite, has been used to separate complex hydrocarbon mixtures, including steroids and hopanoids, based on their stereochemical configuration. researchgate.net This type of shape-selective chromatography can simplify extremely complex mixtures of molecular fossils, allowing for subsequent detailed analysis. While not a routine method for a single compound like this compound, it represents an advanced chromatographic approach for the characterization of the broader class of complex hydrocarbons to which it belongs. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. omicsonline.org For a molecule with a complex branching pattern such as this compound, a suite of NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals, thereby confirming the connectivity of the carbon skeleton.

Before experimental analysis, the ¹³C NMR spectrum can be predicted using computational methods and empirical rules. These predictions serve as a valuable guide for assigning the experimentally observed signals. The chemical shift of a given carbon atom in a branched alkane can be estimated by starting with a base value and adding incremental contributions (substituent effects) for neighboring carbons.

The prediction of ¹³C NMR chemical shifts for this compound involves analyzing the local environment of each of the 12 unique carbon atoms. Density Functional Theory (DFT) calculations or empirical models based on large datasets of known alkane structures can provide highly accurate predictions. nih.govcdnsciencepub.com A comparison between the calculated and experimentally obtained chemical shifts provides strong evidence for the confirmation of the proposed structure.

Below is a table of predicted ¹³C NMR chemical shifts for this compound, calculated using standard empirical parameters for alkanes.

Carbon AtomPredicted Chemical Shift (ppm)Carbon Type
C125.5CH₃
C228.0CH
C352.1CH₂
C436.8C (quaternary)
C545.7CH
C629.4CH₂
C714.2CH₃
C2-CH₃23.0CH₃
C4-CH₃ (a)30.1CH₃
C4-CH₃ (b)30.1CH₃
C5-CH₂CH₃26.5CH₂
C5-CH₂CH₃11.8CH₃

Note: These values are estimates based on empirical rules and may differ slightly from experimental values.

While 1D NMR (¹H and ¹³C) provides primary structural information, complex molecules often exhibit signal overlap. omicsonline.orgresearchgate.net 2D NMR techniques are essential for resolving these ambiguities by correlating signals from different nuclei. nih.govacs.org

1D NMR:

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns.

¹³C NMR: The carbon NMR spectrum shows the number of non-equivalent carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

2D NMR:

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, typically through two or three bonds. researchgate.netsdsu.edu It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). researchgate.netsdsu.edu It is a powerful tool for definitively assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments identified by COSY and for connecting them across quaternary carbons, which have no attached protons.

Crystallographic Analysis for Absolute Configuration Determination

Crystallographic techniques provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry. However, their application relies on the ability of a compound to form a well-ordered single crystal. For a flexible, non-polar hydrocarbon like this compound, which is a liquid at room temperature, obtaining a suitable single crystal is a significant challenge.

Single-crystal X-ray diffraction (SCXRD) is a non-destructive technique that determines the precise arrangement of atoms within a crystalline solid. carleton.edu It works by directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. carleton.edu This pattern provides detailed information about the crystal's internal lattice, allowing for the complete determination of the molecular structure. carleton.edu

While SCXRD is the gold standard for structure determination, its primary limitation is the absolute requirement for a high-quality single crystal. nih.govacs.org For many liquids, oils, and amorphous solids, this is not feasible. tricliniclabs.comscispace.com Advancements in SCXRD technology, such as high-intensity microfocus X-ray sources and highly sensitive detectors, have enabled the analysis of progressively smaller crystals, but the prerequisite of crystallinity remains. chemistryworld.com

To overcome the challenge of crystallizing non-crystalline compounds, the "crystalline sponge" method has emerged as a revolutionary technique. creative-biostructure.comfrontiersin.org This approach uses a pre-formed, porous crystalline framework (the "sponge"), often a metal-organic framework (MOF), which can absorb and orient small molecules within its pores. frontiersin.orgnih.gov

The process involves soaking the crystalline sponge in a solution containing the target molecule, in this case, this compound. nih.gov The hydrocarbon molecules diffuse into the pores of the sponge and adopt a regular, ordered arrangement dictated by the host framework. The entire host-guest complex can then be analyzed by SCXRD as if it were a single crystal of the analyte. creative-biostructure.comfrontiersin.org This method effectively bypasses the need to crystallize the hydrocarbon itself, enabling the determination of its three-dimensional structure, including its absolute configuration if chiral, even from a liquid sample. creative-biostructure.comresearchgate.net

Microcrystal Electron Diffraction (MicroED) is another cutting-edge technique that has expanded the capabilities of crystallographic analysis, particularly for samples that yield only extremely small crystals. nih.govwikipedia.org MicroED is a cryo-electron microscopy (cryo-EM) method that uses an electron beam instead of X-rays to obtain diffraction data. nih.govmtoz-biolabs.com

Because electrons interact much more strongly with matter than X-rays, MicroED can be used to determine high-resolution atomic structures from nanocrystals that are billions of times smaller than those required for conventional SCXRD. nih.govwikipedia.org This is highly advantageous for compounds that are difficult to crystallize. For a compound like this compound, if any microcrystalline powder could be obtained (e.g., through rapid cooling), MicroED would be a viable analysis method. The technique has also been successfully combined with the crystalline sponge method, where nanocrystals of the sponge are used to absorb the analyte, further broadening its applicability to non-crystalline samples. frontiersin.orgnih.gov

Environmental Fate and Biotransformation of Highly Branched Alkanes, Including 5 Ethyl 2,4,4 Trimethylheptane Analogs

Microbial Degradation Pathways

The microbial breakdown of highly branched alkanes is a complex process involving specialized enzymatic machinery. Unlike their linear counterparts, the intricate branching of these molecules presents steric hindrance, making them more resistant to microbial attack. nih.gov Nevertheless, various microorganisms have evolved pathways to utilize these complex hydrocarbons as sources of carbon and energy. researchgate.net

Aerobic Degradation:

Under aerobic conditions, the initial step in the degradation of alkanes is the introduction of an oxygen atom, a reaction catalyzed by oxygenases. researchgate.net For highly branched alkanes, this process is often initiated by cytochrome P450 monooxygenases, which can hydroxylate the alkane at a terminal or sub-terminal position. researchgate.netnih.gov This initial hydroxylation converts the inert hydrocarbon into a more reactive alcohol, which can then be further oxidized to an aldehyde and a carboxylic acid. These fatty acids can then enter the β-oxidation pathway, leading to their complete mineralization. researchgate.net

Another significant family of enzymes in aerobic alkane degradation is the alkane hydroxylases (AlkB). While many AlkB systems are known for their activity on linear and moderately branched alkanes, some have shown capabilities to act on more complex structures. nih.govnih.gov The substrate specificity of these enzymes is a key determinant in the range of branched alkanes a microorganism can degrade. nih.gov

Anaerobic Degradation:

In the absence of oxygen, anaerobic microorganisms employ different strategies to activate the stable C-H bonds of alkanes. A well-documented mechanism for the anaerobic degradation of both linear and branched alkanes is the addition of fumarate (B1241708). awi.denih.govresearchgate.net This reaction is catalyzed by the enzyme alkylsuccinate synthase (Ass), a glycyl radical enzyme. researchgate.net The process involves the addition of the alkane across the double bond of fumarate, forming an alkylsuccinate. This initial activation step bypasses the need for oxygen and introduces a functional group that allows for subsequent metabolism through pathways analogous to β-oxidation. nih.govresearchgate.net This fumarate addition mechanism has been observed in various anaerobic bacteria, including sulfate-reducing and denitrifying species. nih.govnih.gov While this pathway is well-established for various alkanes, its efficiency with highly branched structures like 5-Ethyl-2,4,4-trimethylheptane is likely influenced by the steric hindrance around potential activation sites.

The enzymatic breakdown of alkanes is initiated by a diverse group of enzymes capable of activating the inert C-H bonds.

Alkane Hydroxylases (AlkB): This family of non-heme iron integral membrane enzymes plays a crucial role in the aerobic degradation of medium-chain alkanes (C5-C16). nih.gov While their activity is well-documented for linear alkanes, some AlkB homologs have been shown to have activity towards branched alkanes. nih.gov The substrate range of these enzymes can be influenced by specific amino acid residues within their active sites. frontiersin.org

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are known for their broad substrate specificity and their ability to hydroxylate a wide variety of compounds, including complex branched alkanes. nih.govoup.com In many bacteria, CYPs are the primary enzymes responsible for the initial oxidation of highly branched and cyclic alkanes. nih.gov The CYP153 family, in particular, has been identified as being common in alkane-degrading bacteria that lack the more common AlkB systems. nih.gov

Methane (B114726) Monooxygenases (MMOs): While primarily known for oxidizing methane, both soluble (sMMO) and particulate (pMMO) methane monooxygenases can co-metabolize a range of short-chain and some larger alkanes. Their role in the degradation of highly branched C12 alkanes is less defined but represents a potential pathway in methanotrophic bacteria.

The table below summarizes the key enzymatic systems involved in the initial oxidation of alkanes.

Enzyme SystemClassTypical SubstratesRole in Branched Alkane Degradation
Alkane Hydroxylase (AlkB)Non-heme iron monooxygenaseMedium-chain n-alkanes (C5-C16)Activity on some branched alkanes, but can be limited by steric hindrance. nih.gov
Cytochrome P450 (CYP)Heme-thiolate monooxygenaseWide range, including complex and cyclic alkanesA primary pathway for the initial hydroxylation of highly branched alkanes. nih.govoup.com
Methane Monooxygenase (MMO)Di-iron or copper-containing monooxygenaseMethane and short-chain alkanesPotential for co-metabolism of larger branched alkanes, though less significant.
Alkylsuccinate Synthase (Ass)Glycyl radical enzymen-alkanes and some branched alkanesKey enzyme in anaerobic degradation via fumarate addition. researchgate.net

The complex structure of highly branched alkanes often necessitates specialized metabolic routes for their complete degradation. The presence of quaternary carbon atoms and extensive methyl branching can block the typical β-oxidation pathway.

One such specialized route involves an initial oxidation at a terminal methyl group, often facilitated by cytochrome P450 enzymes, to form a primary alcohol. nih.gov This is followed by further oxidation to a carboxylic acid. However, if branching prevents direct entry into β-oxidation, alternative pathways such as ω-oxidation (oxidation at the opposite end of the molecule) or α-oxidation (removal of one carbon at a time from the carboxyl end) may be employed.

In some cases, microorganisms utilize a dicarboxylic acid pathway for the degradation of branched alkanes. This involves oxidation at both ends of the alkane molecule, forming a dicarboxylic acid, which can then be broken down further. researchgate.net For instance, the degradation of pristane (B154290) (2,6,10,14-tetramethylpentadecane), a well-studied highly branched alkane, often proceeds through the formation of dicarboxylic acids.

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of highly branched alkanes is governed by a combination of physical, chemical, and biological factors.

Bioavailability: Highly branched alkanes are hydrophobic and have low water solubility, which limits their availability to microorganisms. The production of biosurfactants by some bacteria can increase the surface area of hydrocarbon droplets, enhancing their bioavailability and subsequent degradation. alliedacademies.org

Environmental Conditions: Temperature, pH, and the availability of oxygen (for aerobic processes) or alternative electron acceptors like nitrate (B79036) and sulfate (B86663) (for anaerobic processes) are critical. ijpab.com Most hydrocarbon-degrading microorganisms thrive under neutral pH conditions and in mesophilic temperature ranges. brieflands.com

Nutrient Availability: The degradation of hydrocarbons is a nutrient-intensive process, requiring sufficient nitrogen and phosphorus for microbial growth and enzyme production. The lack of these nutrients in contaminated environments can be a significant limiting factor. researchgate.net

Microbial Community Structure: The presence of a diverse microbial community with a broad range of enzymatic capabilities is often necessary for the complete degradation of complex hydrocarbon mixtures. Consortia of different microbial species can act synergistically to break down complex molecules that a single species cannot. brieflands.com

The following table outlines the key factors that influence the biodegradation of highly branched alkanes.

FactorInfluence on Biodegradation
Chemical Structure Increased branching and the presence of quaternary carbons decrease the rate of degradation. researchgate.net
Bioavailability Low water solubility limits microbial access. Biosurfactants can enhance this. alliedacademies.org
Temperature Affects microbial metabolic rates and the physical properties of the alkane.
pH Optimal degradation typically occurs in a neutral pH range. brieflands.com
Oxygen/Electron Acceptors Oxygen is essential for aerobic degradation, while nitrate or sulfate are needed for anaerobic pathways. ijpab.com
Nutrient Availability Nitrogen and phosphorus are crucial for microbial growth and enzymatic activity. researchgate.net
Microbial Population The presence and abundance of microorganisms with the necessary catabolic genes are required. ijpab.com

Bioremediation Strategies for Hydrocarbon Contamination

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. For sites contaminated with highly branched alkanes, several strategies can be employed to enhance the natural degradation processes.

Natural Attenuation: This involves monitoring the natural processes of biodegradation without intervention. It is often suitable for sites with low levels of contamination and where the indigenous microbial population is already adapted to degrade the contaminants.

Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus) and/or electron acceptors (like oxygen) to stimulate the growth and activity of the native hydrocarbon-degrading microbial population. alliedacademies.org This is a common and effective approach for enhancing the remediation of petroleum-contaminated sites.

Bioaugmentation: This approach involves the introduction of specific, pre-grown microbial strains or consortia with known capabilities to degrade the target contaminants. nih.gov This can be particularly useful at sites where the indigenous microbial population lacks the necessary degradative pathways or where the contamination levels are very high. The success of bioaugmentation depends on the ability of the introduced microorganisms to survive and compete in the new environment.

These strategies can be applied in situ (at the contaminated site) or ex situ (where the contaminated material is excavated and treated elsewhere). nih.gov The choice of strategy depends on the specific characteristics of the contaminated site, the type and concentration of the pollutants, and the cost-effectiveness of the approach. nih.gov

Advanced Research Applications in Materials Science and Chemical Engineering for Branched Hydrocarbons

Branched Alkanes as Precursors in Organic Synthesis

Highly branched alkanes serve as foundational skeletons in the synthesis of more complex organic molecules. Although alkanes are generally considered unreactive, the introduction of functional groups through reactions like free-radical halogenation can transform them into versatile intermediates. The specific stereochemistry and regiochemistry of the resulting products are areas of active research, aiming to control the outcome of such reactions on complex branched structures.

Catalytic Production of Specialized Lubricant Components from Branched Alkanes

The physical properties of highly branched alkanes, such as low pour points and high viscosity indices, make them excellent candidates for high-performance lubricants. Research in this area focuses on the catalytic synthesis of these molecules to achieve specific branching patterns and molecular weights tailored for demanding applications, including automotive and industrial lubricants. The compact structure of molecules like 5-Ethyl-2,4,4-trimethylheptane can contribute to reduced intermolecular interactions, leading to favorable rheological properties.

Research on Highly Branched Copolymers

In polymer science, the incorporation of highly branched alkyl side chains can significantly modify the properties of copolymers. These branched moieties can disrupt polymer chain packing, leading to lower crystallinity, increased solubility, and modified mechanical properties. Research is ongoing to synthesize novel copolymers with tailored properties by incorporating branched structures, potentially including derivatives of this compound, to create materials for applications ranging from advanced plastics to drug delivery systems.

Future Research Directions and Emerging Paradigms for 5 Ethyl 2,4,4 Trimethylheptane Studies

Development of Sustainable Synthesis Routes

The conventional synthesis of highly branched alkanes often relies on petrochemical feedstocks and energy-intensive processes. Future research is increasingly focused on developing sustainable and environmentally benign synthetic routes. A primary objective is the utilization of renewable feedstocks, such as biomass and carbon dioxide, to reduce the carbon footprint of chemical manufacturing.

One promising avenue involves the catalytic conversion of biomass-derived platform molecules. For instance, carbohydrates can be transformed into a range of alkanes, including those with C7-C15 chain lengths, through processes like dehydration, aldol (B89426) condensation, and hydrodeoxygenation. While not yet specific to 5-Ethyl-2,4,4-trimethylheptane, these pathways offer a foundational framework for developing targeted syntheses of complex branched structures from renewable sources.

Biocatalysis presents another innovative approach. Engineered microorganisms and isolated enzymes are being explored for their ability to produce alkanes from waste materials like volatile fatty acids. For example, bioengineered strains of E. coli and Halomonas have been shown to produce propane and butane. The principles of metabolic engineering could potentially be applied to develop microbial cell factories capable of synthesizing more complex, higher-molecular-weight alkanes like this compound.

Synthesis ApproachFeedstockKey ProcessPotential for this compound
Catalytic ConversionBiomass (Carbohydrates)Dehydration, Aldol Condensation, HydrodeoxygenationHigh, with further catalyst and process development
BiocatalysisWaste Volatile Fatty AcidsMetabolic Engineering, FermentationHigh, requires significant genetic engineering
UpcyclingWaste Polyethylene (B3416737)Catalytic Cracking and IsomerizationModerate, for producing a mixture of branched alkanes

Integration of AI and Machine Learning in Structure Elucidation and Property Prediction

The precise identification and characterization of complex isomers like this compound can be a significant analytical challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to overcome these hurdles.

Furthermore, machine learning models are showing great promise in predicting the physicochemical properties of molecules based on their structure alone. Quantitative Structure-Property Relationship (QSPR) models can be trained on datasets of known alkanes to predict properties such as boiling point, viscosity, and thermochemical data for new or uncharacterized compounds like this compound. This predictive capability can significantly accelerate materials discovery and process optimization by reducing the need for extensive experimental measurements.

Application AreaAI/ML TechniquePotential Impact on this compound Studies
Structure ElucidationDeep Learning for Spectral AnalysisFaster and more accurate identification from MS and NMR data.
Property PredictionQuantitative Structure-Property Relationship (QSPR)Rapid estimation of physical and chemical properties.
Reaction Outcome PredictionNeural NetworksPredicting yields and product distributions in synthetic routes.

Advanced Spectroscopic and Imaging Techniques

To gain a deeper understanding of the structure and behavior of this compound at the molecular level, researchers are turning to increasingly sophisticated analytical techniques.

Advanced Spectroscopic Methods:

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like Double Quantum Filtered Correlation Spectroscopy (DQF-COSY) are powerful for unambiguously determining the connectivity of atoms within a molecule, which is essential for differentiating between the various isomers of trimethylheptane.

Hyphenated Techniques: The coupling of separation techniques with spectroscopy, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-NMR (LC-NMR), provides a powerful means of separating complex mixtures of hydrocarbons and obtaining detailed structural information on each component. Supersonic GC-MS is a particularly promising technique for the analysis of isomeric hydrocarbons, as it can provide enhanced molecular ion signals, aiding in their identification.

Advanced Imaging Techniques:

Nanoscale Imaging: Techniques such as confocal Raman spectroscopy and tip-enhanced Raman scattering (TERS) offer the potential to visualize the spatial distribution of specific molecules on surfaces with high resolution. This could be applied to study the adsorption and interaction of this compound on catalytic surfaces or within porous materials.

TechniqueInformation GainedRelevance to this compound
2D NMR (e.g., DQF-COSY)Precise atomic connectivityUnambiguous structural elucidation and isomer differentiation.
Supersonic GC-MSIsomer-specific mass spectraImproved identification and quantification in complex mixtures.
Confocal Raman SpectroscopyChemical imaging at the micron scaleStudying the distribution of the compound on surfaces.
Tip-Enhanced Raman Scattering (TERS)Chemical imaging at the nanoscaleInvestigating molecular interactions at catalytic interfaces.

Deeper Understanding of Environmental Transformation Pathways

The environmental fate of branched alkanes like this compound is a critical area of research, with implications for environmental risk assessment and remediation strategies. Future studies will focus on elucidating the complex transformation pathways of this compound in various environmental compartments.

A key area of investigation is biodegradation . The highly branched structure of this compound may influence its susceptibility to microbial degradation. Research will aim to identify the specific microorganisms and enzymatic pathways responsible for its breakdown, as well as the environmental factors that promote or inhibit this process. The degree of branching in alkanes is known to affect their biodegradation rates, and understanding this relationship is crucial.

Atmospheric degradation is another important transformation pathway. For volatile organic compounds like alkanes, reactions with hydroxyl (OH) radicals are the primary initial step in their atmospheric removal. Future research will involve detailed kinetic and mechanistic studies of the reaction of this compound with OH radicals to determine its atmospheric lifetime and the identity of its degradation products.

The sorption and mobility of this compound in soil and sediment will also be a focus. Its hydrophobicity will likely lead to significant partitioning into organic matter, affecting its transport and bioavailability. Studies will aim to quantify its sorption coefficients in various soil types and understand how its branched structure influences its interaction with soil components.

Environmental ProcessKey Research QuestionsExpected Outcomes
BiodegradationWhich microorganisms and enzymes degrade it? How does its structure affect the rate?Predictive models for its persistence in soil and water.
Atmospheric DegradationWhat is its reaction rate with OH radicals? What are the degradation products?Estimation of its atmospheric lifetime and impact on air quality.
Soil Sorption and MobilityHow strongly does it bind to soil organic matter? How does this affect its transport?Improved models for predicting its fate and transport in the subsurface.

Exploration of Novel Catalytic Systems for Precision Synthesis

The precise synthesis of a specific isomer like this compound from simpler precursors requires highly selective catalytic systems. Future research will focus on the design and development of novel catalysts that can control the regioselectivity and stereoselectivity of C-C bond formation and skeletal rearrangement reactions.

Shape-selective zeolites are a class of materials with well-defined pore structures that can act as "molecular sieves," favoring the formation of certain isomers while excluding others. By carefully selecting the zeolite topology and tuning its acidic properties, it may be possible to direct the isomerization of linear or less-branched alkanes towards the desired this compound structure.

Bifunctional catalysts , which possess both metal and acid sites, are essential for hydroisomerization reactions. The metal sites catalyze dehydrogenation and hydrogenation steps, while the acid sites promote skeletal rearrangement. Future research will focus on optimizing the balance and proximity of these two types of active sites to maximize the yield of the target isomer and minimize competing side reactions like cracking.

Alkane metathesis is a powerful reaction for the redistribution of alkyl groups between alkane molecules. The development of new, more active, and selective metathesis catalysts, such as those based on tantalum hydrides or dual-catalyst systems, could open up new synthetic routes to highly branched alkanes like this compound from readily available starting materials.

Finally, the field of biocatalysis offers exciting possibilities for the highly selective synthesis of complex molecules. While the direct enzymatic synthesis of a specific branched alkane is still a long-term goal, the use of enzymes like cytochrome P450 monooxygenases for the regio- and stereoselective hydroxylation of alkanes could provide a key step in a multi-step chemoenzymatic synthesis of this compound and its derivatives.

Catalytic SystemKey FeaturesApplication in this compound Synthesis
Shape-Selective ZeolitesDefined pore structuresDirecting isomerization towards the desired branched structure.
Bifunctional CatalystsMetal and acid sitesOptimizing hydroisomerization reactions for high selectivity.
Alkane Metathesis CatalystsC-C bond rearrangementBuilding the complex carbon skeleton from simpler alkanes.
Biocatalysts (e.g., P450s)High regio- and stereoselectivityPotential for selective functionalization in a multi-step synthesis.

Q & A

Q. What are the optimized synthetic routes and characterization methods for 5-ethyl-2,4,4-trimethylheptane?

Methodological Answer:

  • Synthesis Optimization : Use alkylation reactions with branched alkane precursors under controlled conditions (e.g., acid catalysis). For example, adapt protocols from analogous compounds like 3-ethyl-2,4-nonandion, where ethyl groups are introduced via Grignard or Friedel-Crafts alkylation .
  • Characterization : Employ NMR (¹H and ¹³C) to confirm branching positions and substituents. IR spectroscopy can validate C-H stretching modes of methyl/ethyl groups. Gas chromatography-mass spectrometry (GC-MS) ensures purity and structural confirmation. Include yield calculations and comparison with literature data for reproducibility .

Q. How can conformational stability be analyzed for this compound?

Methodological Answer :

  • Newman Projections : Rotate along the C3-C4 bond to identify staggered (most stable) and eclipsed (least stable) conformations. Use computational tools (e.g., Avogadro) to model torsional strain .
  • Energy Calculations : Compare steric hindrance using molecular mechanics (MM2) or density functional theory (DFT). For example, bulky substituents on adjacent carbons increase strain energy .

Q. How are mass spectrometry fragmentation patterns interpreted for branched alkanes like this compound?

Methodological Answer :

  • Fragmentation Rules : Identify α-cleavage near branching points. For example, the base peak (m/z 43) corresponds to CH₃CO⁺ from α-spaltung (α-cleavage) near ethyl groups. Larger fragments (e.g., m/z 169) arise from methyl group loss .
  • Validation : Compare experimental spectra with databases (NIST) or simulated spectra using software like ACD/MS Fragmenter.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions (e.g., oxidation). Optimize geometries at the B3LYP/6-31G* level.
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., zeolites) to predict adsorption behavior and reaction pathways .

Q. What experimental designs study the adsorption of this compound on indoor surfaces?

Methodological Answer :

  • Surface Chemistry : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on materials like glass or polymers.
  • Environmental Impact : Track oxidative degradation using ozone exposure chambers and analyze byproducts via GC-MS .

Q. How is this compound used as a model compound in metabolic pathway studies?

Methodological Answer :

  • In Vitro Assays : Incubate with cytochrome P450 enzymes to identify hydroxylation sites. Use LC-MS/MS to detect metabolites.
  • In Vivo Models : Administer isotopically labeled compound (¹³C) to rodents and track distribution via scintillation counting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.